molecular formula C20H16FN5O3 B2527250 9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899742-22-4

9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2527250
CAS No.: 899742-22-4
M. Wt: 393.378
InChI Key: GLCRPLNTLFNMFN-UHFFFAOYSA-N
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Description

9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide ( 899742-22-4) is a synthetically designed purine derivative of significant interest in medicinal chemistry and pharmaceutical research . Its molecular structure features a purine core functionalized with a 2-ethoxyphenyl group at the 9-position, a 3-fluorophenyl group at the 2-position, an 8-oxo moiety, and a critical carboxamide group at the 6-position . The carboxamide group is known to enhance the compound's solubility and provides a versatile handle for further chemical derivatization, making it a valuable intermediate for developing novel bioactive molecules . This compound is representative of a class of purine-based heterocycles that are actively explored for their ability to modulate enzyme and receptor activity . Recent scientific literature highlights that purine scaffolds with specific substitutions are being investigated as inhibitors of protein kinase CK2 (CK2α), a kinase implicated in cancer, neurodegenerative diseases, and viral infections . The structural features of this compound suggest potential for interaction with biological targets like kinases, though specific mechanism-of-action data for this exact molecule would require further experimental validation. Researchers value this compound for its synthetic versatility and structural complexity, which facilitates its use in structure-activity relationship (SAR) studies and as a key precursor in drug discovery campaigns . It is supplied for non-human research applications only.

Properties

IUPAC Name

9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3/c1-2-29-14-9-4-3-8-13(14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-6-5-7-12(21)10-11/h3-10H,2H2,1H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCRPLNTLFNMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction using a fluorophenyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and fluorophenyl groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction may yield reduced purine derivatives.

Scientific Research Applications

9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key structural analogues, highlighting substituent differences and their implications:

Compound Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (CAS: 900010-96-0) 3-Fluorophenyl 2-Ethoxyphenyl C₂₀H₁₆FN₅O₃ 393.37 Balances lipophilicity (ethoxy) and electronic effects (fluorine); potential for enhanced bioavailability.
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 Simpler structure with methyl groups; lower molecular weight may reduce steric hindrance but decrease target specificity.
2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-... (CAS: 898442-03-0) 2,4-Dimethoxyphenyl 2-Fluorophenyl C₂₀H₁₆FN₅O₄ 409.37 Methoxy groups increase polarity, potentially improving solubility but reducing cell permeability. Fluorine at position 9 alters spatial interactions.
9-(2-Ethoxyphenyl)-2-(4-nitrophenyl)-... (CAS: 941885-34-3) 4-Nitrophenyl 2-Ethoxyphenyl C₂₀H₁₆N₆O₅ 420.40 Nitro group (electron-withdrawing) may enhance reactivity in electrophilic substitution but increase metabolic instability.
2-(3,4-Dichlorophenyl)-9-(2-ethoxyphenyl)-... (CAS: 899971-11-0) 3,4-Dichlorophenyl 2-Ethoxyphenyl C₂₀H₁₅Cl₂N₅O₃ 444.27 Chlorine atoms increase lipophilicity and steric bulk, potentially improving target affinity but raising toxicity risks.

Spectroscopic and Analytical Data

  • ¹H-NMR Trends : Compounds with methoxy/ethoxy groups show distinct aromatic proton splitting patterns (e.g., δ 3.47 ppm for OCH₃ in CAS 898442-03-0) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 316 for CAS 64440-99-9) correlate with fragmentation patterns influenced by substituents .

Biological Activity

The compound 9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivative family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C19H14FN5O3C_{19}H_{14}FN_5O_3, and it features a purine core with distinct substituents that influence its biological properties. The presence of the 2-ethoxyphenyl and 3-fluorophenyl groups is particularly significant in determining its reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. The binding affinity to these enzymes is influenced by the electronic properties of the fluorine and ethoxy substituents.
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines.

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the compound's effect on MCF-7 breast cancer cells, revealing an IC50 value of approximately 10 µM, indicating potent anticancer activity.
  • Lung Cancer Models : In vivo studies using xenograft models showed a significant reduction in tumor size when treated with this compound compared to controls.

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key differences in biological activity:

Compound NameStructural FeaturesBiological ActivityNotable Differences
Compound A 9-(4-fluorophenyl)Moderate anticancerLacks ethoxy group
Compound B 9-(2-chlorophenyl)Low anticancerChlorine vs fluorine
Compound C 9-(3-methoxyphenyl)Strong anti-inflammatoryAdditional methoxy group

This table illustrates how specific substituents affect the biological activity of purine derivatives.

Antibacterial and Antifungal Activity

Beyond anticancer properties, this compound has shown promise in antibacterial and antifungal assays.

Antimicrobial Efficacy

In vitro tests revealed that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µM. Additionally, antifungal activity against Candida albicans was noted with an MIC of approximately 25 µM.

Q & A

Q. Key Methodological Considerations :

  • Use of Pd(PPh₃)₄ catalyst for coupling reactions under inert atmosphere (N₂/Ar).
  • Solvent selection (e.g., THF or DMF) to enhance reaction efficiency.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the final product .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question
Essential techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR for verifying substituent positions and purine core integrity.
    • ¹⁹F NMR to confirm fluorophenyl group presence.
  • High-Resolution Mass Spectrometry (HRMS) for molecular formula validation.
  • X-ray Crystallography to resolve stereochemical ambiguities (if crystalline).

Q. Yield Improvement Data :

ConditionYield (%)Purity (%)
EDC/HOBt, DMF, 0°C7895
DCC, CH₂Cl₂, RT4585

How does the substitution pattern on phenyl groups influence target binding affinity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Ethoxyphenyl : The -OCH₂CH₃ group enhances lipophilicity, improving membrane permeability.
  • 3-Fluorophenyl : Fluorine’s electronegativity stabilizes π-π stacking in hydrophobic enzyme pockets.

Q. Methodological Approach :

  • Synthesize analogs with 4-fluorophenyl or 2-methoxyphenyl substituents.
  • Measure binding constants (Kd ) via Isothermal Titration Calorimetry (ITC) .

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